5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524606
InChI: InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile

CAS No.:

Cat. No.: VC17524606

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile -

Specification

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name 5-(2-hydroxypropylamino)pyridine-2-carbonitrile
Standard InChI InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3
Standard InChI Key CRABFYRLNQUVFK-UHFFFAOYSA-N
Canonical SMILES CC(CNC1=CN=C(C=C1)C#N)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile (IUPAC name: 5-[[(2R)-2-hydroxypropyl]amino]pyridine-2-carbonitrile) has the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 g/mol. The stereochemistry of the hydroxypropyl chain is specified as the (2R)-configuration in certain sources, though racemic mixtures may exist depending on synthesis routes. Key identifiers include:

PropertyValue
Molecular FormulaC₉H₁₁N₃O
Molecular Weight177.20 g/mol
InChIInChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3/t7-/m1/s1
InChIKeyCRABFYRLNQUVFK-SSDOTTSWSA-N
Isomeric SMILESCC@HO

The nitrile group (-C≡N) at position 2 and the secondary amine at position 5 create electron-deficient regions, making the compound amenable to nucleophilic and electrophilic reactions .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 5-[(2-hydroxypropyl)amino]pyridine-2-carbonitrile can be inferred from methods used for related pyridine carbonitriles:

Nucleophilic Amination

A two-step protocol involves:

  • Cyanation: Introduction of the nitrile group via palladium-catalyzed cross-coupling of 5-bromopyridine with cyanide sources.

  • Amination: Reaction of 5-aminopyridine-2-carbonitrile with (R)-epichlorohydrin under basic conditions, followed by hydrolysis to yield the hydroxypropyl group .

This route achieves moderate yields (40–60%) but requires chiral resolution to isolate the (2R)-enantiomer.

One-Pot Multicomponent Reactions

Analogous to the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles , a Michael addition-cyclization strategy could be adapted:

  • Reactants: Pyridine-2-carbonitrile, glycidol, and a thiocyanate source.

  • Conditions: Base catalysis (KOH/EtOH) at 25–60°C .

This method remains theoretical for this compound but offers atom economy and stereochemical control.

Reactivity and Functionalization

The compound’s nitrile and amine groups enable diverse transformations:

  • Nitrile Hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions .

  • Mannich Reactions: Formation of tertiary amines via condensation with aldehydes and primary amines, as demonstrated in thieno[2,3-d]pyrimidine synthesis .

  • Esterification: Reaction of the hydroxyl group with acyl chlorides to produce prodrug derivatives.

Future Research Directions

Synthesis Optimization

  • Enantioselective Catalysis: Develop asymmetric synthesis using chiral ligands to access (2R)- and (2S)-isomers selectively.

  • Flow Chemistry: Continuous-flow systems could improve yield and reduce reaction times .

Biological Screening

Priority areas include:

  • Antimicrobial Assays: Test against Mycobacterium tuberculosis and ESKAPE pathogens.

  • Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) linked to cancer .

Computational Modeling

  • Molecular Dynamics: Simulate binding to thymidylate kinase to guide structural optimization .

  • ADMET Prediction: Evaluate absorption, distribution, and toxicity profiles in silico .

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